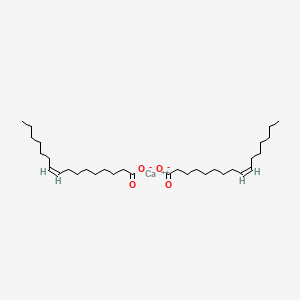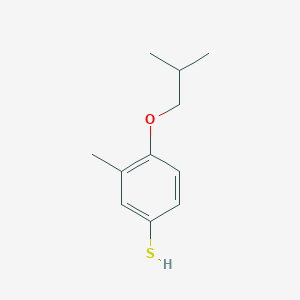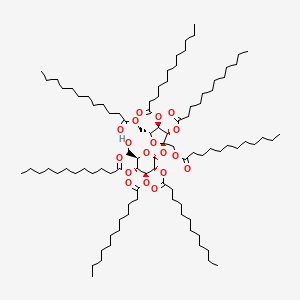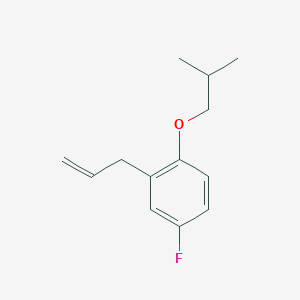
2-Methyl-6-tert-butyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-tert-butyl-1,4-benzoquinone is an organic compound belonging to the class of quinones. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is a derivative of 1,4-benzoquinone, where the hydrogen atoms at positions 2 and 6 are replaced by a methyl group and a tert-butyl group, respectively. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-6-tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butyl-6-methylphenol. The oxidation process typically involves the use of strong oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or hydrogen peroxide in the presence of a catalyst. For instance, the titanium superoxide catalyzed oxidation of 2-tert-butylphenol using aqueous 30% hydrogen peroxide has been reported .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-tert-butyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinone derivatives with different functional groups.
Scientific Research Applications
2-Methyl-6-tert-butyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in redox reactions.
Industry: It is used as an antioxidant in the stabilization of polymers and other materials.
Mechanism of Action
The mechanism by which 2-Methyl-6-tert-butyl-1,4-benzoquinone exerts its effects involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) and inhibition of cell proliferation. The compound’s interactions with molecular targets such as enzymes and proteins involved in redox regulation are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1,4-benzoquinone: A derivative where the methyl group is replaced by a hydrogen atom.
2,6-Di-tert-butyl-1,4-benzoquinone: A derivative with two tert-butyl groups instead of one methyl and one tert-butyl group.
Uniqueness
2-Methyl-6-tert-butyl-1,4-benzoquinone is unique due to the presence of both a methyl and a tert-butyl group, which can influence its reactivity and biological activity. The combination of these groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other quinone derivatives .
Properties
CAS No. |
25543-57-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-tert-butyl-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6H,1-4H3 |
InChI Key |
NPGZGVPKRJYKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
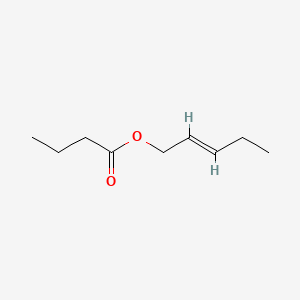

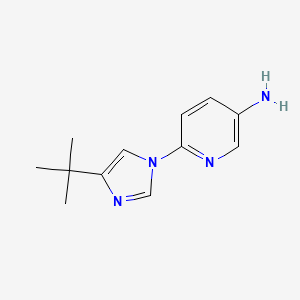
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
